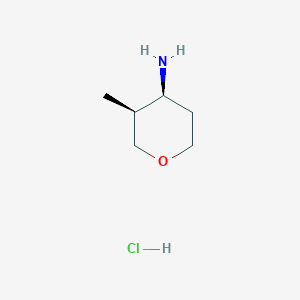

(3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride

Overview

Description

(3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyran ring with a methyl group and an amine group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, using acid or base catalysis.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

Amination: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source, such as ammonia or an amine derivative, reacts with a leaving group on the tetrahydropyran ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the amine group to an amine oxide or reduce the tetrahydropyran ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation Products: Oximes, nitroso derivatives.

Reduction Products: Amine oxides, saturated tetrahydropyran derivatives.

Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow it to be utilized in the development of new pharmaceuticals targeting various diseases.

Case Study: PDE9A Inhibitors

One notable application is in the design of phosphodiesterase 9A (PDE9A) inhibitors. PDE9A plays a crucial role in regulating cGMP levels in the brain, and its inhibition has been linked to cognitive enhancement. Compounds derived from (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride have shown promising results in preclinical models.

- Example Compound : 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Pharmacological Studies

Research has also focused on the pharmacological properties of derivatives of this compound.

Case Study: Cannabinoid Receptor Agonists

Another application involves the development of cannabinoid receptor agonists. Compounds synthesized from this amine have been shown to selectively activate cannabinoid receptors with minimized central nervous system penetration.

- Example Compound : N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in constructing complex molecular frameworks.

Synthetic Pathways

A variety of synthetic routes have been explored using this compound as a starting material:

| Reaction Type | Yield | Conditions |

|---|---|---|

| Coupling with indazole carboxylic acids | 52.7% | DMF with EDC and triethylamine at room temperature for 4 hours |

| Synthesis of carboxamides | 91% | DMF with benzotriazole and triethylamine overnight |

| Formation of pyran derivatives | 79% | Isopropanol at 90°C for 6 hours |

These reactions demonstrate the versatility of this compound in generating diverse chemical entities .

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydropyran ring provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities due to its stereochemistry.

Tetrahydropyran-4-ylamine: A simpler analog without the methyl group, used in similar applications but with different reactivity and selectivity.

3-Methyl-tetrahydrofuran-4-ylamine: A structurally related compound with a furan ring instead of a pyran ring, offering different chemical and biological properties.

Uniqueness: (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions and biological interactions. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

(3S,4S)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride is a chiral amine compound notable for its tetrahydropyran ring structure. This compound has garnered interest in various fields, particularly in biological research, due to its potential applications in enzyme studies and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and biochemical research.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅ClN₁O

- Molecular Weight : 161.66 g/mol

- CAS Number : 937364-67-5

The compound's unique stereochemistry contributes to its biological interactions, particularly through its ability to form hydrogen bonds and electrostatic interactions with target proteins.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways within cells.

These interactions can lead to a range of biological effects, including changes in metabolic processes and modulation of physiological responses.

Enzyme Studies

This compound is utilized in biochemical assays to study enzyme mechanisms. This includes:

- Modeling Enzyme-Substrate Interactions : As a model compound, it helps researchers understand how chiral amines behave in biological systems.

- Investigating Protein-Ligand Interactions : It serves as a probe for studying the binding affinities and kinetics of various ligands with target proteins.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Pharmaceutical Intermediate : It is explored as an intermediate in synthesizing drug candidates targeting diseases such as cancer and neurodegenerative disorders.

- Cognitive Enhancement : Some studies indicate that derivatives of this compound may elevate cGMP levels in the brain, suggesting potential procognitive effects .

Case Studies

- CCR2 Antagonists Development :

- Procognitive Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (3R,4R)-3-Methyl-tetrahydro-pyran-4-ylaminehydrochloride | Enantiomer | Different biological activities due to stereochemistry |

| Tetrahydropyran-4-ylamine | Simpler analog | Lacks methyl group; different reactivity |

| 3-Methyl-tetrahydrofuran-4-ylamine | Furan ring instead of pyran | Offers distinct chemical properties |

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in both chemical reactions and biological interactions.

Properties

IUPAC Name |

(3S,4S)-3-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.